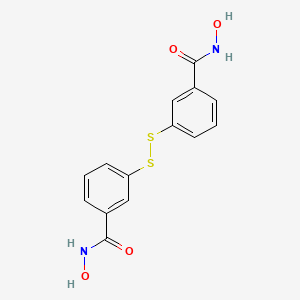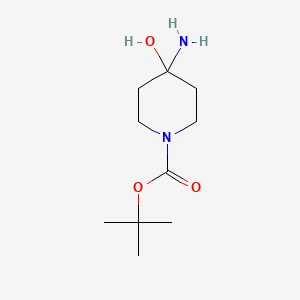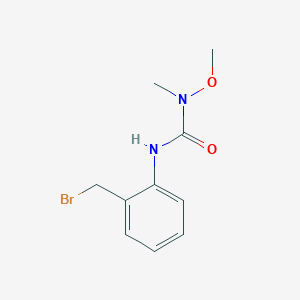
3,3'-Disulfanediylbis(N-hydroxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis(N-hydroxybenzamide) is a chemical compound characterized by the presence of disulfide bonds and hydroxyl groups attached to benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiol derivatives. One common method is the reaction of N-hydroxybenzamide with a disulfide-forming reagent such as sulfur or disulfur dichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the presence of a base such as triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(N-hydroxybenzamide) may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers depending on the nucleophile used.
Scientific Research Applications
3,3’-Disulfanediylbis(N-hydroxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating redox states in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(N-hydroxybenzamide) involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bonds can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. This redox modulation can influence cellular processes and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Disulfanediylbis(N-hexylpropanamide)
- 3,3’-Disulfanediylbis(6-hydroxybenzoic acid)
- 3,3’-Disulfanediylbis(N-benzylpropanamide)
Uniqueness
3,3’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of hydroxyl groups attached to the benzamide structure, which can participate in additional hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C14H12N2O4S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-hydroxy-3-[[3-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
InChI Key |
VFKGTADGKRRDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)NO)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)


![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)





![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
